molecular formula C5H12N2OS B12842409 1-Imino-4-methylthiomorpholine 1-oxide

1-Imino-4-methylthiomorpholine 1-oxide

Cat. No.: B12842409
M. Wt: 148.23 g/mol
InChI Key: INFCEOUKNCQKCO-UHFFFAOYSA-N
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Description

1-Imino-4-methylthiomorpholine 1-oxide is an organic compound with the molecular formula C₅H₁₂N₂OS and a molecular weight of 148.23 g/mol This compound is characterized by the presence of an imino group, a methyl group, and a thiomorpholine ring with an oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Imino-4-methylthiomorpholine 1-oxide typically involves the reaction of thiomorpholine with an oxidizing agent. One common method is the oxidation of 4-methylthiomorpholine using hydrogen peroxide or a similar oxidizing agent under controlled conditions . The reaction is carried out in an appropriate solvent, such as water or an organic solvent, at a specific temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the process likely involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-Imino-4-methylthiomorpholine 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

1-Imino-4-methylthiomorpholine 1-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Imino-4-methylthiomorpholine 1-oxide involves its interaction with specific molecular targets and pathways. The compound’s imino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thiomorpholine ring can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Imino-4-methylthiomorpholine 1-oxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its imino group and thiomorpholine ring with an oxide functional group make it a versatile compound for various research applications.

Properties

Molecular Formula

C5H12N2OS

Molecular Weight

148.23 g/mol

IUPAC Name

1-imino-4-methyl-1,4-thiazinane 1-oxide

InChI

InChI=1S/C5H12N2OS/c1-7-2-4-9(6,8)5-3-7/h6H,2-5H2,1H3

InChI Key

INFCEOUKNCQKCO-UHFFFAOYSA-N

Canonical SMILES

CN1CCS(=N)(=O)CC1

Origin of Product

United States

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